N-Methyl-2-Methoxy-3,6-Dichlorobenzamide
Description
N-Methyl-2-Methoxy-3,6-Dichlorobenzamide is a benzamide derivative characterized by a methoxy group at position 2, chlorine atoms at positions 3 and 6, and a methyl-substituted amide moiety. Its synthesis likely involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with methylamine or via amidation of the corresponding acyl chloride . Substitutions on the benzamide core significantly influence its physicochemical and biological properties, as seen in analogues like 2,6-dichlorobenzamide (BAM) and Alda-1 .
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
3,6-dichloro-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12-9(13)7-5(10)3-4-6(11)8(7)14-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
ZMOSZHLXJKMIOE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Lipophilicity : The methoxy and methylamide groups in N-Methyl-2-Methoxy-3,6-Dichlorobenzamide increase lipophilicity compared to BAM (LogP ~1.5), enhancing membrane permeability. The N-bromo analogue has LogP 2.23, suggesting halogenation further elevates hydrophobicity .
- Solubility : BAM’s high water solubility (due to lack of methoxy/methyl groups) contrasts with the target compound’s lower solubility, impacting environmental mobility .
- Thermal Stability: 2-Amino-6-chloro-N-methylbenzamide exhibits a defined melting point (mp) and hydrogen-bonded crystal structure, whereas methoxy-substituted benzamides may show varied stability due to steric effects .
Data Tables
Table 1: Key Physicochemical Comparisons
| Property | This compound | 2,6-Dichlorobenzamide (BAM) | 3,6-Dichloro-2-methoxybenzoic acid |
|---|---|---|---|
| Molecular Weight | ~264.5 g/mol | 190.0 g/mol | 221.0 g/mol |
| LogP | ~2.5 (estimated) | ~1.5 | ~2.0 |
| Water Solubility | Low | High | Moderate |
| Primary Application | Agrochemical/Pharma intermediate | Herbicide metabolite | Herbicide precursor (Dicamba) |
Table 2: Environmental Persistence
| Compound | Degradation Pathway | Half-Life in Soil |
|---|---|---|
| BAM | Microbial hydrolysis (nitrilase-3) | >100 days |
| Dichlobenil (BAM parent) | Hydrolysis → BAM | 30–60 days |
| Target Compound | Likely microbial dechlorination/oxidation | Not reported |
Research Findings
Structural Flexibility : Methoxy and chloro substituents at positions 2, 3, and 6 enhance herbicidal activity but may increase environmental persistence compared to simpler benzamides like BAM .
Therapeutic Potential: Dichlorobenzamide derivatives (e.g., Alda-1) demonstrate isozyme-specific bioactivity, suggesting avenues for drug design .
Synthetic Challenges : Bromination or methylation of the amide nitrogen alters reactivity and purification requirements, as seen in N-bromo analogues .
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